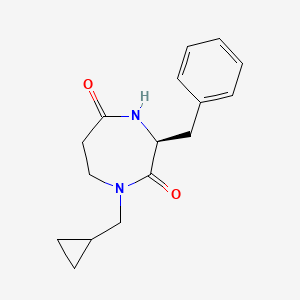![molecular formula C12H20N4O4 B7434707 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid, also known as MOHA, is a synthetic compound that has been widely used in scientific research. This compound has been known to exhibit various biological activities, making it an important tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is not fully understood. However, it has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting, which can lead to the identification of new therapeutic targets.
Biochemical and Physiological Effects:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects. One of the most important effects is its ability to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its ability to inhibit protein-protein interactions. This can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. However, one of the limitations of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its high cost and limited availability.
Orientations Futures
There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research. One of the most important directions is the identification of new therapeutic targets for various diseases. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be used in the study of protein-protein interactions, which can lead to the development of new drugs. Furthermore, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be modified to improve its biological activity, making it an even more important tool in scientific research.
Conclusion:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases. There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research, including the identification of new therapeutic targets and the development of new drugs.
Méthodes De Synthèse
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with 6-bromohexanoyl chloride, followed by the reaction with 3-amino-propanoic acid. This method yields a high purity product that can be used in various scientific research applications.
Applications De Recherche Scientifique
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been widely used in scientific research due to its ability to exhibit various biological activities. One of the most important applications of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is in the study of protein-protein interactions. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to inhibit the interaction between two proteins, which can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[6-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-9-15-16-12(20-9)14-7-4-2-3-5-10(17)13-8-6-11(18)19/h2-8H2,1H3,(H,13,17)(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKIYFNVTFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)


![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)

